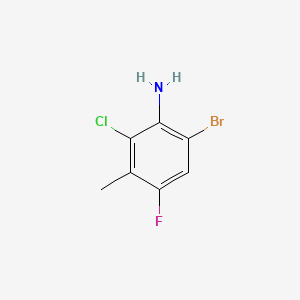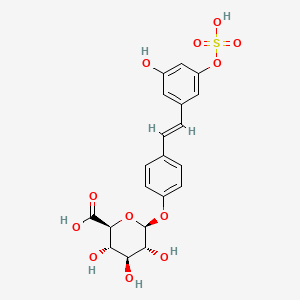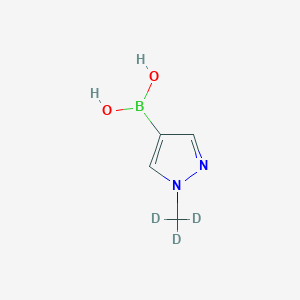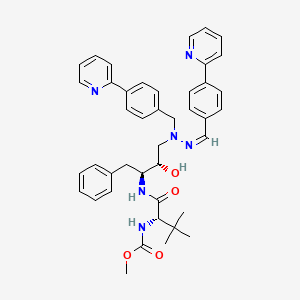
(S,S,S)-Atazanavir Benzylidenehydrazine Carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atazanavir Benzylidenehydrazine Analog is a derivative of Atazanavir, an antiretroviral medication used primarily in the treatment of HIV/AIDS. This analog is characterized by the presence of a benzylidenehydrazine moiety, which imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Atazanavir Benzylidenehydrazine Analog typically involves a multi-step process. One common method includes the following steps:
Suzuki-Miyaura Cross-Coupling: This step involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst to form a biaryl unit.
Hydrazone Formation: The biaryl unit is then reacted with hydrazine to form a hydrazone intermediate.
Hydrogenation: The hydrazone intermediate undergoes hydrogenation to yield the final Atazanavir Benzylidenehydrazine Analog.
Industrial Production Methods: Industrial production of Atazanavir Benzylidenehydrazine Analog follows similar synthetic routes but is optimized for large-scale manufacturing. Continuous flow synthesis is often employed to enhance efficiency and yield. This method allows for better control over reaction conditions and reduces the need for intermediate purification steps .
化学反応の分析
Types of Reactions: Atazanavir Benzylidenehydrazine Analog undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
科学的研究の応用
Atazanavir Benzylidenehydrazine Analog has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the quality control and validation of pharmaceutical formulations.
作用機序
Atazanavir Benzylidenehydrazine Analog exerts its effects by inhibiting the activity of specific enzymes. It binds to the active site of HIV-1 protease, preventing the cleavage of viral Gag and Gag-Pol polyproteins into functional proteins required for viral replication. This inhibition results in the formation of immature, non-infectious viral particles .
類似化合物との比較
Atazanavir: The parent compound, used as an antiretroviral medication.
Darunavir: Another protease inhibitor used in the treatment of HIV.
Lopinavir: A protease inhibitor often used in combination with ritonavir.
Uniqueness: Atazanavir Benzylidenehydrazine Analog is unique due to its benzylidenehydrazine moiety, which imparts distinct chemical and biological properties. This structural modification enhances its binding affinity to the target enzyme and may improve its pharmacokinetic profile compared to other protease inhibitors .
特性
分子式 |
C42H46N6O4 |
|---|---|
分子量 |
698.9 g/mol |
IUPAC名 |
methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[(Z)-(4-pyridin-2-ylphenyl)methylideneamino]amino]butan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C42H46N6O4/c1-42(2,3)39(47-41(51)52-4)40(50)46-37(26-30-12-6-5-7-13-30)38(49)29-48(28-32-18-22-34(23-19-32)36-15-9-11-25-44-36)45-27-31-16-20-33(21-17-31)35-14-8-10-24-43-35/h5-25,27,37-39,49H,26,28-29H2,1-4H3,(H,46,50)(H,47,51)/b45-27-/t37-,38-,39+/m0/s1 |
InChIキー |
HOPFNLLKYXJCMM-QSCUKKFVSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)/N=C\C4=CC=C(C=C4)C5=CC=CC=N5)O)NC(=O)OC |
正規SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)N=CC4=CC=C(C=C4)C5=CC=CC=N5)O)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
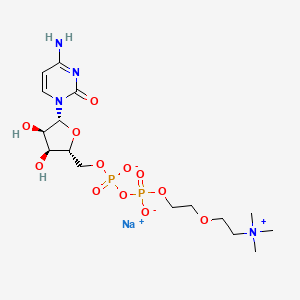
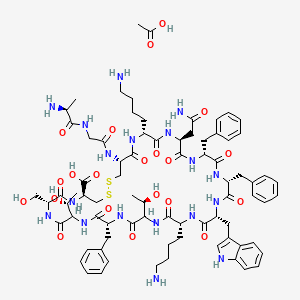
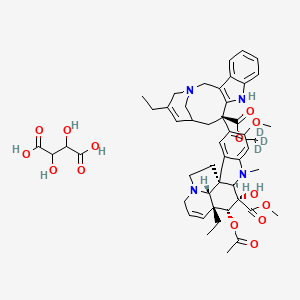


![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)
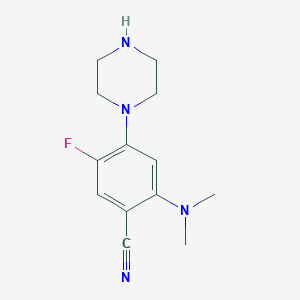
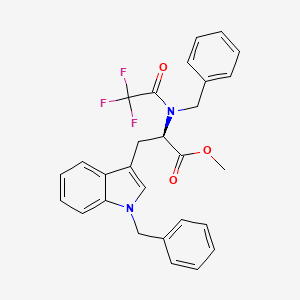
![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
